molecular formula C11H7ClFNO2 B2430515 Methyl 4-chloro-8-fluoroquinoline-2-carboxylate CAS No. 219949-90-3

Methyl 4-chloro-8-fluoroquinoline-2-carboxylate

Cat. No. B2430515
CAS RN: 219949-90-3
M. Wt: 239.63
InChI Key: IQOPIADCDCRFNV-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-8-fluoroquinoline-2-carboxylate” is a chemical compound with the CAS Number: 219949-90-3 . It has a molecular weight of 239.63 . The IUPAC name for this compound is methyl 4-chloro-8-fluoroquinoline-2-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 4-chloro-8-fluoroquinoline-2-carboxylate” is 1S/C11H7ClFNO2/c1-16-11(15)9-5-7(12)6-3-2-4-8(13)10(6)14-9/h2-5H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-chloro-8-fluoroquinoline-2-carboxylate” has a molecular weight of 239.63 . The InChI code for this compound is 1S/C11H7ClFNO2/c1-16-11(15)9-5-7(12)6-3-2-4-8(13)10(6)14-9/h2-5H,1H3 .

Scientific Research Applications

Drug Development

Last but not least, drug discovery! The quinoline scaffold has a rich history in medicinal chemistry. Our compound might join the ranks of fluoroquinolones, which have revolutionized antibacterial therapy. Imagine a future where methyl 4-chloro-8-fluoroquinoline-2-carboxylate contributes to life-saving drugs.

Remember, these applications are like puzzle pieces waiting to be assembled. Researchers worldwide are piecing together the full picture, and who knows—our compound might hold the missing piece that unlocks a new era of scientific breakthroughs! 🧩🔬

properties

IUPAC Name

methyl 4-chloro-8-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO2/c1-16-11(15)9-5-7(12)6-3-2-4-8(13)10(6)14-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOPIADCDCRFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2F)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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